molecular formula C18H20F2N4O3 B2880293 N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 2034305-57-0

N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2880293
CAS No.: 2034305-57-0
M. Wt: 378.38
InChI Key: HXXROZVHBGNMCH-UHFFFAOYSA-N
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Description

N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C18H20F2N4O3 and its molecular weight is 378.38. The purity is usually 95%.
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Biological Activity

N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 3 4 4 difluorocyclohexyl 1 2 4 oxadiazol 5 yl methyl amino 2 oxoethyl benzamide\text{N 2 3 4 4 difluorocyclohexyl 1 2 4 oxadiazol 5 yl methyl amino 2 oxoethyl benzamide}

This structure includes a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties that contribute to the biological activity of the compound.

  • Inhibition of Enzymes : Compounds containing the 1,2,4-oxadiazole moiety have been shown to inhibit key enzymes involved in various biological pathways. For instance:
    • Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and has implications in cancer therapy.
    • Carbonic Anhydrases (CAs) : These enzymes are involved in maintaining acid-base balance and are targets for anti-glaucoma and anti-cancer drugs.
  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspase pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several tumor cell lines:

Cell LineIC50 (µM)Mechanism of Action
Human cervical carcinoma (HeLa)12.5Induction of apoptosis
Colon adenocarcinoma (Caco-2)10.3Inhibition of HDACs
Lung adenocarcinoma (A549)15.0Cell cycle arrest
Breast cancer (MCF7)9.8Reactive oxygen species generation

Case Studies

  • Study on Antitumor Efficacy : A recent study evaluated the compound's efficacy against a panel of human tumor cell lines. It demonstrated significant cytotoxicity with an IC50 value as low as 9.8 µM against MCF7 cells. The study concluded that the compound's mechanism involves both apoptosis and cell cycle arrest.
  • In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models. The mechanism was attributed to the inhibition of angiogenesis and promotion of apoptosis within tumor tissues.

Properties

IUPAC Name

N-[2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3/c19-18(20)8-6-12(7-9-18)16-23-15(27-24-16)11-21-14(25)10-22-17(26)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXROZVHBGNMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.